

Spectroscopic Profile of 4-(2,2-Dimethoxyethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethyl)aniline

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-(2,2-Dimethoxyethyl)aniline**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring such data are also detailed to assist in experimental design and data verification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(2,2-Dimethoxyethyl)aniline**. These predictions are derived from the known spectral characteristics of the aniline moiety and the dimethoxyethyl group.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.9 - 7.1	d	2H	Ar-H (ortho to -CH ₂ CH(OCH ₃) ₂)
~6.6 - 6.7	d	2H	Ar-H (ortho to -NH ₂)
~4.5	t	1H	-CH ₂ CH(OCH ₃) ₂
~3.6	br s	2H	-NH ₂
~3.3	s	6H	-OCH ₃
~2.8	d	2H	-CH ₂ CH(OCH ₃) ₂

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~145.0	C-NH ₂
~130.0	Ar-CH (ortho to -CH ₂ CH(OCH ₃) ₂)
~128.0	C-CH ₂ CH(OCH ₃) ₂
~115.0	Ar-CH (ortho to -NH ₂)
~104.0	-CH ₂ CH(OCH ₃) ₂
~53.0	-OCH ₃
~39.0	-CH ₂ CH(OCH ₃) ₂

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Sharp	N-H stretching (asymmetric and symmetric)
3050 - 3000	Medium	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching
~1620	Strong	N-H bending (scissoring)
~1520	Strong	C=C aromatic ring stretching
1250 - 1050	Strong	C-O stretching (acetal)
~820	Strong	para-disubstituted C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment
181	[M] ⁺ (Molecular Ion)
150	[M - OCH ₃] ⁺
120	[M - CH(OCH ₃) ₂] ⁺
106	[H ₂ N-C ₆ H ₄ -CH ₂] ⁺
75	[CH(OCH ₃) ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(2,2-Dimethoxyethyl)aniline** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0 ppm for ^1H NMR) or the residual solvent peak (77.16 ppm for CDCl_3 in ^{13}C NMR).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

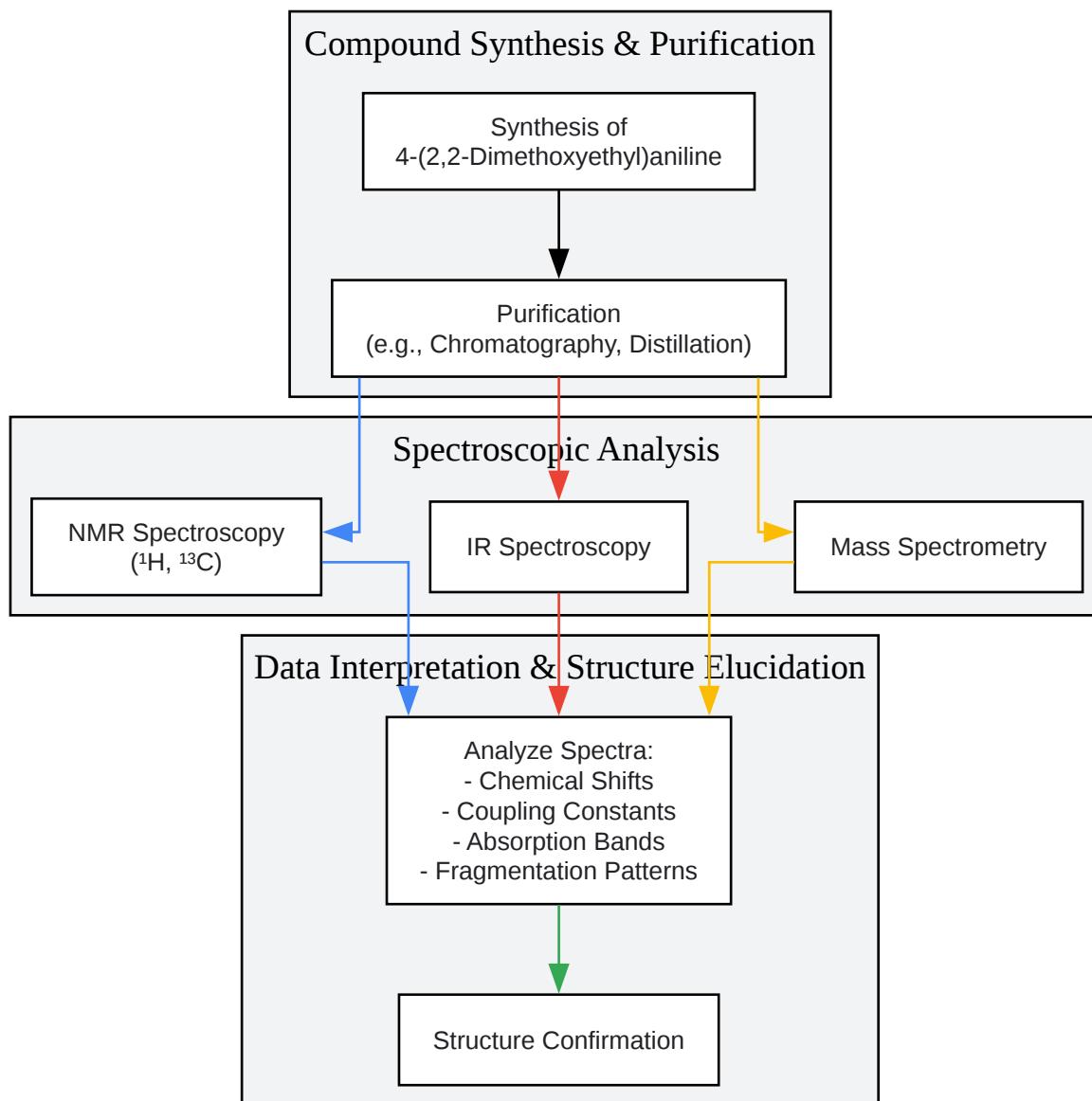
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Ionization: Use a standard electron energy of 70 eV for EI.
 - Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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